

Whitepaper: Preliminary Toxicity Assessment of ZY-444

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Executive Summary

This document outlines the preliminary, non-clinical toxicity profile of **ZY-444**, a novel small molecule inhibitor of the MAPK/ERK signaling pathway being investigated for therapeutic applications in oncology. The studies summarized herein were conducted to establish a foundational understanding of the compound's safety profile, including its effects on cellular viability, genotoxicity, and acute in vivo tolerance. The findings indicate that **ZY-444** exhibits potent cytotoxicity against the target cancer cell line with a favorable selectivity index over non-malignant cells. No mutagenic potential was identified in the bacterial reverse mutation assay. Acute in vivo studies in a rodent model have established a preliminary maximum tolerated dose (MTD), providing critical data for the design of future repeated-dose toxicity studies.

In Vitro Cytotoxicity: MTT Assay

The cytotoxic potential of **ZY-444** was evaluated using a tetrazolium dye (MTT) reduction assay to determine the concentration that inhibits 50% of cell growth (IC50).

Experimental Protocol: MTT Assay

 Cell Culture: Human colorectal carcinoma cells (HCT116) and normal human dermal fibroblasts (NHDF) were cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.



- Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
- Compound Treatment: ZY-444 was dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve final concentrations ranging from 0.01 μM to 100 μM. The final DMSO concentration in all wells was maintained at ≤0.1%. Vehicle control wells received 0.1% DMSO.
- Incubation: Plates were incubated with the compound for 72 hours.
- MTT Addition: 20 μL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The culture medium was aspirated, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the vehicle control.
 The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Cytotoxicity Data

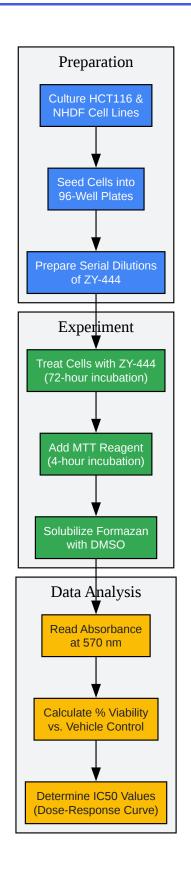
The results of the MTT assay are summarized in the table below, indicating a significant therapeutic window between the target cancer cell line and normal fibroblasts.

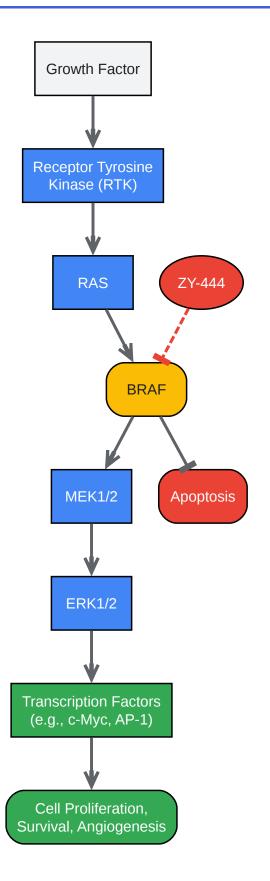


Cell Line	Description	ZY-444 IC50 (μM)	Selectivity Index (SI)
HCT116	Human Colorectal Carcinoma	1.2 ± 0.3	35.4
NHDF	Normal Human Dermal Fibroblasts	42.5 ± 4.1	-
Data are presented as mean ± standard deviation from three independent experiments.	_		
Selectivity Index = IC50 (NHDF) / IC50 (HCT116)			

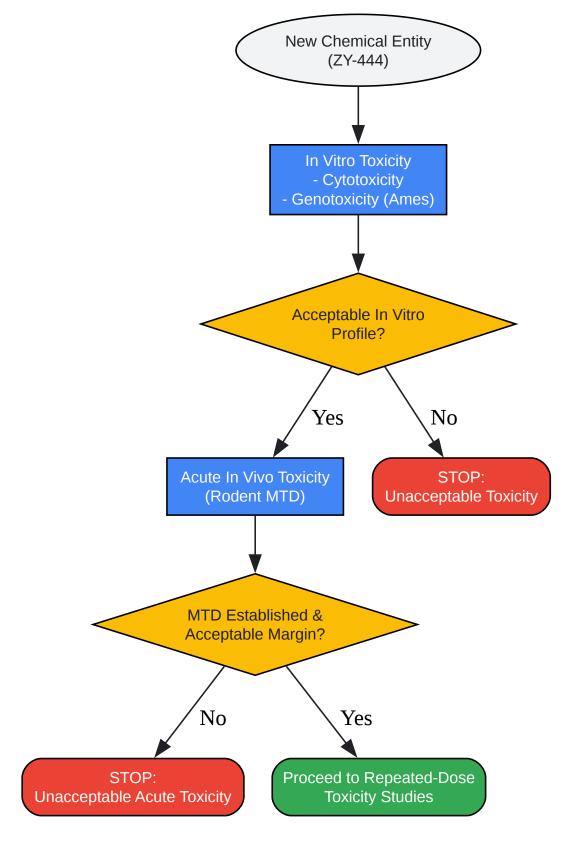
Cytotoxicity Screening Workflow











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